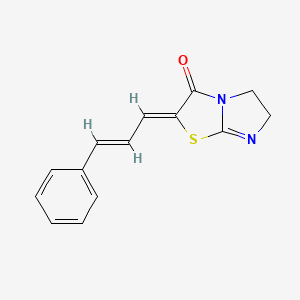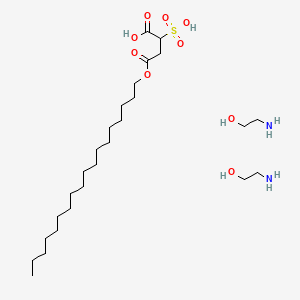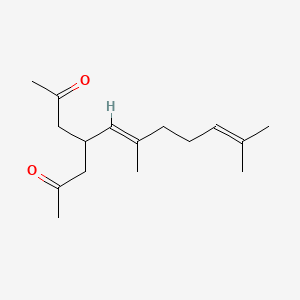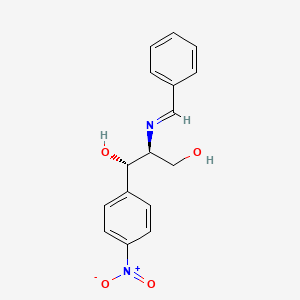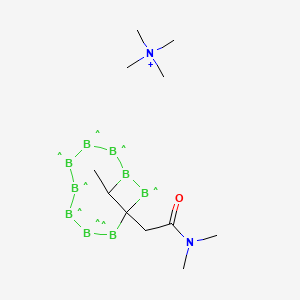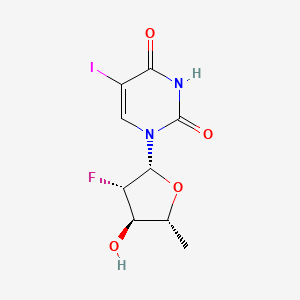
Manganese dilaurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese dilaurate, also known as manganese dodecanoate, is a metal-organic compound with the chemical formula C24H48MnO4. It is classified as a metallic soap, which is a metal derivative of a fatty acid, specifically lauric acid. This compound appears as a pale pink crystalline powder and is insoluble in water but soluble in alcohol and slightly soluble in decane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese dilaurate can be synthesized through the reaction of sodium laurate with manganese chloride. The reaction typically involves mixing an aqueous solution of sodium laurate with manganese chloride under controlled conditions to precipitate this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of fatty acid salts with metal salts. The process may include steps such as purification, drying, and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Manganese dilaurate can undergo various chemical reactions, including:
Oxidation: Manganese compounds can be oxidized to higher oxidation states, such as manganese dioxide (MnO2).
Reduction: Manganese compounds can be reduced to lower oxidation states, such as manganese(II) ions (Mn2+).
Substitution: this compound can participate in substitution reactions where the laurate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Manganese dioxide (MnO2) and other manganese oxides.
Reduction: Manganese(II) ions (Mn2+).
Substitution: Various manganese complexes depending on the ligands used
Applications De Recherche Scientifique
Manganese dilaurate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying manganese’s biological functions.
Medicine: Explored for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of coatings, lubricants, and as a stabilizer in plastics
Mécanisme D'action
The mechanism by which manganese dilaurate exerts its effects involves its interaction with molecular targets and pathways. Manganese ions (Mn2+) can activate various enzymes and proteins, influencing biological processes. For example, manganese ions are known to activate the cGAS-STING pathway, which plays a role in immune responses. Additionally, manganese can interact with other cellular components, affecting processes such as oxidative stress and signal transduction .
Comparaison Avec Des Composés Similaires
Manganese Stearate: Another manganese fatty acid derivative with similar properties but different fatty acid chain length.
Manganese Oleate: Similar to manganese dilaurate but derived from oleic acid.
Manganese Palmitate: Derived from palmitic acid, with properties similar to this compound.
Uniqueness: this compound is unique due to its specific fatty acid chain length (lauric acid) and its solubility properties. Its pale pink color and crystalline structure also distinguish it from other manganese fatty acid derivatives .
Propriétés
Numéro CAS |
21248-70-4 |
|---|---|
Formule moléculaire |
C24H46MnO4-2 |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
dodecanoate;manganese |
InChI |
InChI=1S/2C12H24O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/p-2 |
Clé InChI |
HSWQKOUKDQSLCY-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


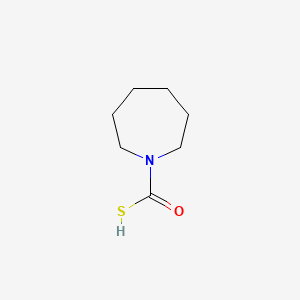
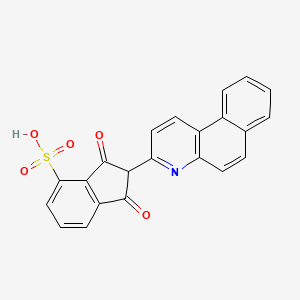
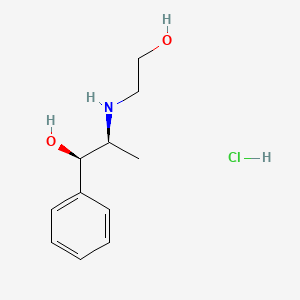
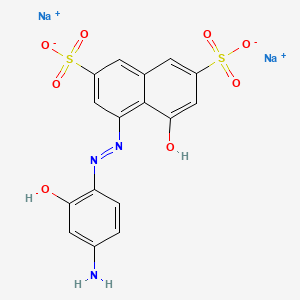

![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)
